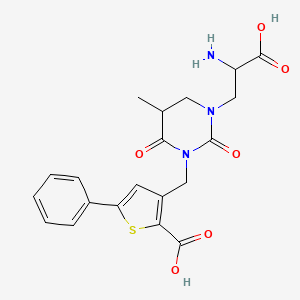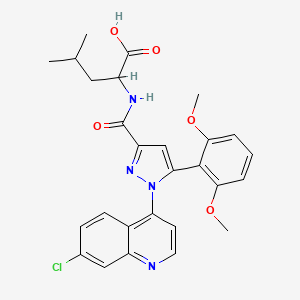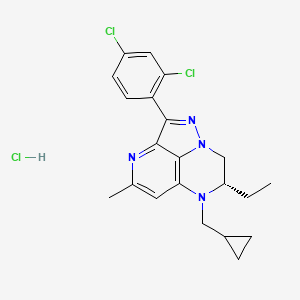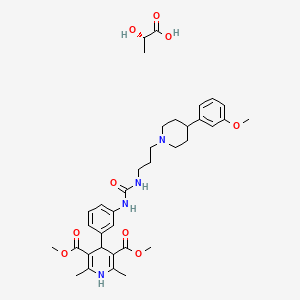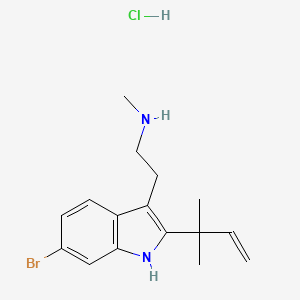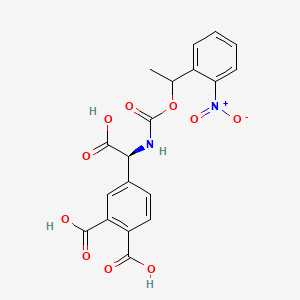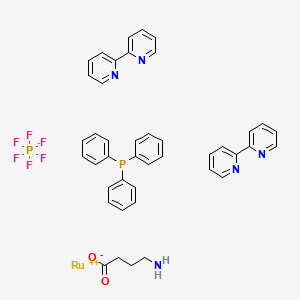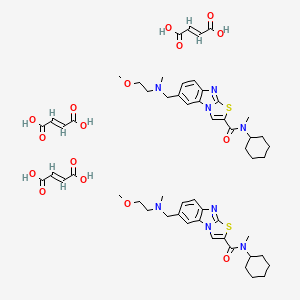
SAR 216471 hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potent P2Y12 antagonist (IC50 = 17 nM). Displays antiplatelet and antithrombotic activity in vivo. Orally available.
Wissenschaftliche Forschungsanwendungen
P2Y12 Antagonist
SAR 216471 hydrochloride is a potent P2Y12 antagonist, with an IC50 value of 17 nM . P2Y12 is a type of purinergic receptor for ADP that inhibits adenylate cyclase, an enzyme responsible for converting ATP into cyclic AMP. Antagonists of P2Y12, like SAR 216471 hydrochloride, can inhibit the action of ADP on platelets, reducing platelet activation and aggregation.
Antiplatelet Activity
One of the significant applications of SAR 216471 hydrochloride is its antiplatelet activity . By acting as a P2Y12 antagonist, it can prevent platelet aggregation, a process where platelets adhere to each other at the site of vascular injury. This property could make it useful in the prevention and treatment of conditions related to thrombosis.
Antithrombotic Activity
In addition to its antiplatelet effects, SAR 216471 hydrochloride also displays antithrombotic activity . Thrombosis refers to the formation of a blood clot inside a blood vessel, obstructing the flow of blood. By preventing platelet aggregation, SAR 216471 hydrochloride can help prevent the formation of these clots.
Oral Availability
Another notable feature of SAR 216471 hydrochloride is its oral availability . This means it can be administered orally and absorbed effectively, which is a desirable property for many drugs as it allows for easier administration and improved patient compliance.
Wirkmechanismus
Target of Action
SAR 216471 hydrochloride primarily targets the P2Y12 receptor . The P2Y12 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in platelet aggregation and is thus a key target for preventing thrombosis .
Mode of Action
SAR 216471 hydrochloride acts as a potent antagonist of the P2Y12 receptor . An antagonist is a molecule that inhibits or reduces the physiological response to another molecule, in this case, the P2Y12 receptor . By blocking the P2Y12 receptor, SAR 216471 hydrochloride prevents the receptor from activating and thus inhibits platelet aggregation .
Biochemical Pathways
The P2Y12 receptor is part of the purinergic signaling pathway, which is involved in a variety of cellular functions, including inflammation, neurotransmission, and thrombosis . By antagonizing the P2Y12 receptor, SAR 216471 hydrochloride can affect these functions, particularly the process of thrombosis .
Result of Action
The primary result of SAR 216471 hydrochloride’s action is its antiplatelet and antithrombotic activity . By blocking the P2Y12 receptor, it prevents platelet aggregation, which is a key step in the formation of blood clots. This makes it a potential therapeutic agent for conditions where blood clot formation is a risk, such as cardiovascular disease .
Eigenschaften
IUPAC Name |
N-[6-(4-butanoyl-5-methylpyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]indole-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31ClN8O3.ClH/c1-4-5-24(38)21-15-30-37(18(21)2)26-9-8-25(32-33-26)31-28(40)22-16-36(23-7-6-19(29)14-20(22)23)17-27(39)35-12-10-34(3)11-13-35;/h6-9,14-16H,4-5,10-13,17H2,1-3H3,(H,31,32,40);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLWHBMSQKUYAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(N(N=C1)C2=NN=C(C=C2)NC(=O)C3=CN(C4=C3C=C(C=C4)Cl)CC(=O)N5CCN(CC5)C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32Cl2N8O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
SAR 216471 hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



